(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Description
(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by:
- Stereochemistry: Both the central α-carbon and the pentanoyl side chain adopt the (S)-configuration, critical for biological activity and receptor interactions .
- A pentanoyl side chain with a terminal amine, contributing to solubility and hydrogen-bonding capacity. A hydrochloride salt, improving aqueous solubility and stability .
- Molecular formula: C₁₅H₂₂ClN₃O₄ (calculated from analogous structures in ).
This compound is structurally analogous to tyrosine derivatives but modified for enhanced pharmacokinetic properties, such as increased membrane permeability or resistance to enzymatic degradation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKDHKYDOYBVJH-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride, also known as a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its anticancer properties, antioxidant capabilities, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant anticancer activity. Notably, compounds derived from this scaffold have been evaluated for their effects on A549 non-small cell lung cancer (NSCLC) cells.
Case Study: Anticancer Efficacy
In a study published in Molecules, various derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that specific compounds reduced cell viability by up to 50% and inhibited cell migration significantly. The most promising candidate demonstrated potent antioxidant properties alongside its anticancer activity, suggesting a dual mechanism of action that could be beneficial in therapeutic applications .
| Compound | Cell Viability Reduction (%) | Migration Inhibition (%) |
|---|---|---|
| Compound 12 | 50% | 45% |
| Compound 20 | 60% | 55% |
| Compound 22 | 40% | 50% |
Antioxidant Properties
The antioxidant activity of (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has been assessed using various assays, including the DPPH radical scavenging assay. The findings reveal that certain derivatives exhibit significant free radical scavenging capabilities, which is crucial for protecting cells from oxidative stress.
Research Findings
The study highlighted that the antioxidant activity of these compounds was comparable to ascorbic acid, a well-known antioxidant. This suggests that the compound could serve as a potential therapeutic agent in conditions where oxidative stress is a contributing factor .
Antimicrobial Activity
The antimicrobial properties of derivatives of (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid have also been investigated. These compounds were screened against a range of multidrug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In a study focusing on antimicrobial activities, certain derivatives showed promising results against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) varied significantly among the tested compounds, indicating a structure-activity relationship that could guide future drug development .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| VRE | 0.5 - 2 |
| E. coli | 64 |
| K. pneumoniae | 64 |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Calculated based on analogous compounds.
Key Observations :
- The phenyldiazenyl analog () lacks the pentanoyl side chain but shares the 4-hydroxyphenyl group and hydrochloride salt, suggesting divergent applications in catalysis or dye chemistry.
- The oxolane-containing compound () demonstrates how heterocyclic substituents alter solubility and stereoelectronic properties.
Physicochemical and Functional Comparison
Table 2: Physicochemical Properties
Functional Implications :
- The hydrochloride salt in the target compound and phenyldiazenyl analog enhances aqueous solubility, making them suitable for intravenous formulations .
- The bis(4-hydroxyphenyl) analog’s high polar surface area (162 Ų) may limit blood-brain barrier penetration but improve binding to extracellular targets .
- LogP differences reflect varying lipid solubility: the phenyldiazenyl analog’s higher LogP suggests utility in membrane-associated processes, while the target compound balances hydrophilicity for systemic delivery.
Q & A
Q. What are the optimal synthetic routes for preparing (2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves sequential peptide coupling and deprotection steps. For example:
Amino acid activation : The (2S)-2-aminopentanoyl moiety is activated using carbodiimides (e.g., EDC/HOBt) to minimize racemization .
Coupling : The activated intermediate reacts with 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid under inert conditions (N₂ atmosphere) at 0–4°C to preserve stereochemistry .
Hydrochloride salt formation : The free base is treated with HCl in anhydrous ethanol, followed by lyophilization to isolate the crystalline hydrochloride form .
- Key parameters : pH control (6.5–7.0 during coupling), solvent polarity (DMF or THF), and reaction time (12–24 hrs) impact yield (60–75%) and enantiomeric excess (>98%) .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how are interferences from structurally similar metabolites resolved?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 2.1 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions at m/z 338.2 → 152.1 (quantifier) and 338.2 → 121.0 (qualifier) .
- Chiral resolution : Employ a Chirobiotic T column to distinguish enantiomers, as even minor racemization (e.g., <2%) can skew pharmacological data .
- Interference mitigation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) removes phenolic and amino acid contaminants .
Advanced Research Questions
Q. How does the compound’s solubility profile in aqueous and organic solvents affect its applicability in in vitro and in vivo models?
- Methodological Answer :
- pH-dependent solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL at pH 2.0) but precipitates at physiological pH (7.4). Use co-solvents like PEG-400 (20% v/v) for in vivo dosing .
- Partition coefficient : LogP = −1.2 (calculated via ChemAxon), indicating poor membrane permeability. Prodrug strategies (e.g., tert-butyl esterification of the carboxylate) improve bioavailability .
Q. What computational approaches are validated for predicting the compound’s interaction with enzymatic targets (e.g., aminopeptidases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of human aminopeptidase N (PDB: 4FY7). The (2S,2S) configuration shows a binding energy of −9.2 kcal/mol, favoring hydrogen bonding with Glu121 and hydrophobic interactions with Phe298 .
- MD simulations : GROMACS-based simulations (100 ns) reveal stable binding in the enzyme’s active site, with RMSD <1.5 Å after 20 ns .
Q. How do conflicting reports on the compound’s stability under oxidative stress conditions align with its proposed mechanism of action?
- Methodological Answer :
- Contradiction analysis : Discrepancies arise from assay conditions. For example:
| Study | Oxidant | Half-life (hr) | Key Degradant |
|---|---|---|---|
| A | H₂O₂ (1 mM) | 2.5 | Quinone imine |
| B | O₂ (ambient) | 8.0 | Deaminated analog |
- Resolution : Use argon-sparged buffers and antioxidants (e.g., ascorbate, 0.1 mM) to stabilize the compound in in vitro assays .
Q. What strategies are recommended for isotopic labeling (e.g., ¹³C, ¹⁵N) to track metabolic fate without altering bioactivity?
- Methodological Answer :
- Labeling sites : Incorporate ¹⁵N at the pentanoyl amino group (synthesis via ¹⁵NH₄Cl in reductive amination) and ¹³C at the propanoic acid carboxylate (using ¹³C-KCN in Strecker synthesis) .
- Validation : Compare labeled vs. unlabeled compounds via NMR (¹H-¹³C HSQC) and confirm bioequivalence in enzyme inhibition assays (IC₅₀ within ±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
